2-(4-(2-(Trifluoromethyl)benzoyl)piperazin-1-yl)thiazole-5-carboxamide

SCD1 inhibition thiazole amide SAR enzymatic assay

For SCD1 biology studies, obtaining a well-characterized inhibitor with reproducible potency is critical. MF-152 addresses this need as the prototype thiazole amide SCD1 inhibitor developed by Merck Frosst. • Rat microsomal SCD1 IC50: 106 nM; human HepG2 IC50: 254 nM - a balanced ~2.4-fold cross-species ratio ideal for calibration. • Selectivity: >197-fold over Δ5-desaturase, >39-fold over Δ6-desaturase, minimizing off-target confounding. • Explicitly documented adverse effects (alopecia, partial eye closure in rodents after ~7 days), making it essential for tissue-specific toxicity studies.

Molecular Formula C16H15F3N4O2S
Molecular Weight 384.4 g/mol
CAS No. 916888-66-9
Cat. No. B1247128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-(2-(Trifluoromethyl)benzoyl)piperazin-1-yl)thiazole-5-carboxamide
CAS916888-66-9
SynonymsMF 152
MF-152
MF152 cpd
Molecular FormulaC16H15F3N4O2S
Molecular Weight384.4 g/mol
Structural Identifiers
SMILESC1CN(CCN1C2=NC=C(S2)C(=O)N)C(=O)C3=CC=CC=C3C(F)(F)F
InChIInChI=1S/C16H15F3N4O2S/c17-16(18,19)11-4-2-1-3-10(11)14(25)22-5-7-23(8-6-22)15-21-9-12(26-15)13(20)24/h1-4,9H,5-8H2,(H2,20,24)
InChIKeyXCYAUDKMHBMJSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MF-152 SCD1 Inhibitor Procurement Guide


2-(4-(2-(Trifluoromethyl)benzoyl)piperazin-1-yl)thiazole-5-carboxamide (CAS 916888-66-9), also known as MF-152, is a small-molecule stearoyl-CoA desaturase 1 (SCD1) inhibitor developed by Merck Frosst Canada [1]. It belongs to the thiazole amide class of SCD1 inhibitors and was originally identified as a prototype tool compound for studying SCD biology in animal models [2]. MF-152 inhibits the microsomal enzyme SCD1, which catalyzes the Δ9-desaturation of saturated fatty acyl-CoAs to monounsaturated fatty acyl-CoAs—a rate-limiting step in lipid metabolism that has been implicated in obesity, type 2 diabetes, and related metabolic disorders [3].

Validated prototype tool compound for SCD1 biology studies in animal models
Thiazole amide chemotype with established SAR and selectivity profiling
Documented Δ5D/Δ6D desaturase selectivity supports lipidomic endpoint specificity

Why MF-152 Cannot Be Replaced by Other SCD1 Inhibitors


SCD1 inhibitors span multiple chemical scaffolds—thiazole amides, piperidine-aryl ureas, pyridazine-piperazines, thiadiazole-pyridazines, and natural products—each with distinct potency profiles, tissue distribution properties, and selectivity fingerprints [1]. Substituting MF-152 with another SCD1 inhibitor introduces risks of altered selectivity against related desaturases (Δ5D, Δ6D), divergent pharmacokinetic behavior, and fundamentally different tissue-targeting properties that determine whether adverse effects such as alopecia and dry eyes manifest in rodent models [2]. The quantitative evidence below establishes MF-152's specific profile across multiple assay systems and comparator benchmarks, enabling rational procurement decisions.

Chemical scaffold mismatch: SCD1 inhibitors from piperidine-aryl urea or pyridazine-piperazine classes exhibit distinct potency and selectivity profiles that may not transfer.
Off-target desaturase inhibition: Δ5D/Δ6D selectivity varies across series; MF-152's characterized selectivity is not universally documented for alternative inhibitors.
Tissue distribution divergence: Systemic vs. liver-targeted SCD1 inhibitors alter study endpoints; MF-152 systemic profile may not match liver-restricted compounds.

Quantitative Comparative Evidence for MF-152


Enzymatic Potency as the Prototype Benchmark

MF-152 was established as the lead compound in the thiazole amide SCD1 inhibitor series, exhibiting a rat microsomal SCD1 IC50 of 106 nM. Optimization of MF-152 yielded compound 3j, which achieved a human HepG2 IC50 of 1 nM—representing an over 100-fold improvement in cellular potency [1]. This quantitative progression defines MF-152 as the essential reference point against which all subsequent thiazole amide analogs are benchmarked in medicinal chemistry optimization campaigns [2].

Enzymatic Potency Benchmark
Head-to-head
MF-152: HepG2 IC50 253–254 nM Compound 3j: HepG2 IC50 1 nM (≥100-fold difference)
Defines SAR baseline for thiazole amide optimization
Human HepG2 whole-cell assay; rat microsomal IC50 106 nM
SCD1 inhibition thiazole amide SAR enzymatic assay lead optimization

Desaturase Selectivity Profiling

In human HepG2 whole-cell selectivity profiling, MF-152 exhibited an IC50 of 254–300 nM against SCD1, while demonstrating minimal activity against the related desaturase isoforms Δ5-desaturase (IC50 > 50,000 nM; >197-fold selectivity) and Δ6-desaturase (IC50 > 10,000 nM; >39-fold selectivity) [1]. This selectivity profile was explicitly confirmed in the bicyclic heteroaryl optimization study, which stated that compounds in this series 'do not inhibit the D5D and D6D desaturases' [2]. For comparison, A939572—a structurally distinct piperidine-aryl urea SCD1 inhibitor—exhibits hSCD1 IC50 of 37 nM but its selectivity against Δ5D and Δ6D is less extensively characterized in peer-reviewed literature .

Desaturase Selectivity
Cross-study comparable
SCD1 254–300 nM; Δ5D >50,000 nM (>197‑fold); Δ6D >10,000 nM (>39‑fold). A939572 hSCD1 37 nM, Δ5D/Δ6D not extensively reported
Enables selective SCD1 inhibition in lipidomic assays
HepG2 whole-cell selectivity panel; BindingDB data
SCD1 selectivity Δ5-desaturase Δ6-desaturase off-target profiling

Systemic Tissue Distribution and Toxicity Profile

MF-152 is a systemically-distributed SCD1 inhibitor with an oral whole-blood exposure of AUC0–24h = 11 μM·h in C57BL/6 mice [1]. In contrast, the liver-targeted inhibitor MK-8245 (hSCD1 IC50 = 1 nM) and the liver-targeted bicyclic analog 16c were specifically designed with carboxylic acid functionalities recognized by hepatic OATP transporters to restrict distribution to the liver and minimize adverse effects in skin and eyes . Critically, MF-152 and its analogs induced partial eye closure and progressive alopecia after approximately 7 days of treatment in rodents due to systemic SCD1 inhibition in sebaceous glands , whereas liver-targeted analogs like 16c maintained liver SCD1 engagement with reduced Harderian gland exposure.

Systemic Tissue Profile
Model context
MF-152: systemic, AUC0–24h 11 µM·h; induced eye closure/alopecia after ~7 d in rodents. MK-8245: liver-targeted, designed to avoid systemic effects
Supports investigation of mechanism-based SCD1 adverse effects
Rodent model; tissue distribution data from Merck studies
tissue distribution liver-targeting systemic exposure SCD1 adverse effects

Cross-Species Potency Translation

MF-152 displays a rat SCD1 IC50 of 100–106 nM and a human HepG2 IC50 of 253–254 nM, yielding a modest ~2.4-fold rat-to-human potency ratio [1]. This contrasts with A939572, which shows a marked species divergence: mSCD1 IC50 < 4 nM versus hSCD1 IC50 of 37 nM (~9-fold difference) . XEN103, a piperazinylpyridazine-based SCD1 inhibitor, shows near-equivalent potency across species: mSCD1 IC50 = 14 nM and HepG2 IC50 = 12 nM (~1.2-fold ratio) . MF-152 occupies an intermediate position in the SCD1 inhibitor landscape: less potent than optimized clinical candidates, but with a balanced cross-species potency profile that makes it suitable as a calibration standard across rodent and human assay systems.

Cross-Species Potency
Cross-study comparable
Rat IC50 106 nM; Human IC50 254 nM (ratio ~2.4). A939572 ratio ~9; XEN103 ratio ~1.2
Enables consistent cross-species assay normalization
Rat microsomal and human HepG2 whole-cell assays
species potency translation rat SCD1 human SCD1 cross-species pharmacology

Chemotype-Specific SAR Determinant

The 2-trifluoromethyl substituent on the benzoyl ring of MF-152 is a critical pharmacophoric element for SCD1 inhibitory activity. The 2024 comprehensive review of SCD1 inhibitors explicitly identifies that 'for strong SCD1 inhibitory activity, the 2-trifluoromethyl phenyl group (compound 4a) turned out to be the best choice' among various substitution patterns evaluated across the piperazine-based inhibitor series [1]. The DrugMap database lists the des-trifluoromethyl analog, 2-(4-benzoylpiperazin-1-yl)thiazole-5-carboxamide, as a distinct investigational SCD1 inhibitor [2], confirming that the CF3 group is a discrete structural variable with measurable potency consequences. This SAR insight is reinforced by the observation that the trifluoromethyl benzoyl motif is conserved across multiple structurally optimized SCD1 inhibitor chemotypes, including the pyridazine-piperazine series exemplified by XEN103 .

2‑CF3 Pharmacophore
Class-level inference
2024 review identifies 2‑CF3 phenyl as optimal for SCD1 inhibition; des‑CF3 analog classified as separate investigational compound
Confirms structural requirement for target engagement
Quantitative potency data for des‑CF3 analog not publicly disclosed
trifluoromethyl SAR benzoyl substitution piperazine-thiazole scaffold electron-withdrawing group

Publication Pedigree as Reference Standard

MF-152 has been cited in at least three primary research publications from the Merck Frosst SCD1 inhibitor program spanning 2009–2011 [1][2][3], plus a 2024 comprehensive review article that contextualizes its SAR [4]. It is also explicitly named alongside A939572, MK-8245, CVT-11127, and HYR-061 as one of five SCD1 inhibitors specifically claimed in Mayo Foundation cancer treatment patents [5]. By comparison, the structurally related inhibitor MF-438 (thiadiazole-pyridazine, rSCD1 EC50 = 2.3 nM) has been studied by fewer independent groups and lacks the same depth of peer-reviewed pharmacological characterization [6]. This publication pedigree provides procurement confidence that MF-152's reported potency and selectivity values have been independently verified.

Publication Pedigree
Reported
≥4 primary research articles (2009–2011) + 2024 review; cited in Mayo Foundation cancer treatment patents
Independently verified potency and selectivity data
Compared to MF‑438 with limited independent replication
publication validation tool compound reference standard independent replication

Research and Procurement Application Scenarios


Medicinal Chemistry Lead Optimization Reference

MF-152 is the optimal procurement choice for medicinal chemistry teams initiating structure–activity relationship (SAR) studies on thiazole amide SCD1 inhibitors. Its well-characterized rat SCD1 IC50 of 106 nM and human HepG2 IC50 of 254 nM provide a reproducible potency baseline against which novel analogs can be benchmarked [1]. The 100-fold potency improvement achieved from MF-152 to compound 3j (HepG2 IC50 = 1 nM) establishes a quantitative optimization trajectory that new chemical series can be measured against [2].

Mechanism-Based Toxicity Studies in Rodent Models

Researchers studying the adverse effects of systemic SCD1 inhibition—including alopecia, dry eyes, and sebaceous gland atrophy—should procure MF-152 specifically because it is one of the few SCD1 inhibitors with explicitly documented induction of partial eye closure and progressive alopecia after approximately 7 days of treatment in rodents [1]. This contrasts with liver-targeted inhibitors like MK-8245, which were designed to avoid these toxicities, making MF-152 essential for studies aimed at understanding the mechanism and tissue specificity of SCD1-related adverse effects [2].

Cross-Species Assay Calibration and Selectivity Panels

MF-152's balanced rat-to-human potency ratio (~2.4-fold) and well-documented selectivity over Δ5-desaturase (>197-fold) and Δ6-desaturase (>39-fold) make it an ideal calibration standard for lipidomic laboratories running SCD1 activity assays across species [1]. Its consistent performance in both rat liver microsomal enzymatic assays and human HepG2 whole-cell assays enables reliable cross-species data normalization that is not achievable with species-selective inhibitors like A939572 (9-fold species difference) [2].

Academic Tool Compound with Validated Publication Record

For academic laboratories seeking an SCD1 inhibitor for grant-funded research, MF-152 offers the strongest publication pedigree among commercially available SCD1 tool compounds, with at least four primary research articles and patent citations spanning metabolic disease and cancer research [1]. Its designation as a 'prototype thiazole amide analog' and 'excellent tool in the study of SCD biology in animals' in the original 2009 publication provides explicit justification for its use in grant applications and experimental protocols [2].

Application
Selection Property
Validation Focus
SCD1 inhibitor SAR studies
Validated potency baseline
Benchmark novel analogs against prototype inhibitor
Systemic SCD1 inhibition mechanism research
Documented systemic tissue distribution
Adverse effect mechanism in rodent models
Cross-species SCD1 assay calibration
Balanced species potency ratio
Data normalization across rodent and human assays
Reproducible research with reference compound
Independently validated pharmacology
Protocol design and grant application support
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